molecular formula C21H25N3O B15040046 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole

Cat. No.: B15040046
M. Wt: 335.4 g/mol
InChI Key: IGLAPTRWWKZNHI-UHFFFAOYSA-N
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Description

3-{[4-(4-Methoxybenzyl)piperazino]methyl}-1H-indole is a synthetic organic compound featuring a piperazine core that is differentially substituted with a 4-methoxybenzyl group and an indole-3-methyl moiety. This specific molecular architecture, which incorporates nitrogen-containing heterocycles, is of significant interest in medicinal chemistry and drug discovery research. Compounds with piperazine and indole scaffolds are frequently investigated for their potential biological activities and their utility as key intermediates in the synthesis of more complex molecules . The structural motif of a piperazine ring linked to an indole system is commonly explored in the context of central nervous system (CNS) targets and other therapeutic areas . The presence of the 4-methoxybenzyl group is a common structural feature in compounds designed to interact with various enzyme systems, such as phosphodiesterases (PDEs), which are relevant in the research of inflammatory diseases, asthma, and chronic obstructive pulmonary disease (COPD) . As a research chemical, this compound serves as a valuable building block for the design and development of novel bioactive molecules, receptor probes, and chemical libraries. It is intended for use in laboratory settings to study structure-activity relationships (SAR), metabolic pathways, and other pharmacological properties. This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C21H25N3O

Molecular Weight

335.4 g/mol

IUPAC Name

3-[[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3O/c1-25-19-8-6-17(7-9-19)15-23-10-12-24(13-11-23)16-18-14-22-21-5-3-2-4-20(18)21/h2-9,14,22H,10-13,15-16H2,1H3

InChI Key

IGLAPTRWWKZNHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole intermediate. The methoxybenzyl group is often added via a reductive amination process, where the corresponding benzaldehyde reacts with the piperazine-substituted indole in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to facilitate the reactions and improve efficiency. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Formylation (Vilsmeier-Haack Reaction)

This reaction introduces a carbonyl group at the 3-position of indole. The mechanism involves:

  • Formation of a Vilsmeier reagent (POCl₃ + DMF).

  • Electrophilic attack on the indole’s aromatic ring, forming a formylated intermediate.

  • Hydrolysis to yield the aldehyde derivative .

Reactivity Insight : The electron-rich indole’s π-system directs formylation to the 3-position.

N-Benzyl Protection

The indole’s NH group is alkylated using benzyl bromide under basic conditions (NaH). This step prevents N-oxidation during subsequent reactions.

Mechanism :

  • Deprotonation of the indole NH by NaH.

  • Nucleophilic substitution with benzyl bromide .

Oxidation to Carboxylic Acid

The aldehyde group is oxidized to a carboxylic acid using KMnO₄. This step introduces a reactive electrophilic site for coupling with piperazine derivatives.

Conditions : KMnO₄ in acetone-water (1:1) mixture .

Coupling with Piperazine Derivatives

The carboxylic acid intermediate is activated (e.g., via DCC) and coupled with a methoxybenzyl-piperazine amine.

Reaction Type : Amide bond formation.
Key Factors :

  • Solvent: Anhydrous CH₂Cl₂.

  • Catalyst: DCC (N,N'-dicyclohexylcarbodiimide).

  • Yield: Typically high (65–92%) due to efficient coupling .

Reactivity Analysis

The compound’s reactivity is governed by its functional groups:

  • Indole NH :

    • Reacts with alkylating agents (e.g., benzyl bromide) to form N-alkyl derivatives.

    • Susceptible to oxidation, forming N-oxides under acidic conditions .

  • Carbonyl (C=O) :

    • Undergoes nucleophilic attack (e.g., with amines, Grignard reagents).

    • Reduces to alcohols (e.g., using NaBH₄) .

  • Methoxybenzyl Group :

    • Electrophilic substitution: The methoxy group directs aromatic substitution (e.g., nitration, Friedel-Crafts).

    • Oxidation: Susceptible to benzylic oxidation (e.g., with KMnO₄) .

Functional Group Reactivity Table

Functional GroupTypical ReactionsReferences
Indole NHAlkylation, oxidation
Carbonyl (C=O)Nucleophilic attack, reduction
MethoxybenzylElectrophilic substitution, oxidation

Molecular Data

  • Molecular Formula : C₂₀H₂₃N₃O₂ (inferred from structural analogy to PubChem CID 563075 ).

  • Molecular Weight : ~305.4 g/mol (estimated via similar compounds ).

  • SMILES : C1CN(CCN1CC2=CC=C(C=C2)OC)CC3=CNC4=CC=CC=C34 (hypothetical, based on structural motifs ).

Spectroscopic Features

  • IR :

    • Carbonyl (C=O): ~1650–1700 cm⁻¹.

    • Indole NH: ~3168 cm⁻¹ (stretching) .

  • ¹H NMR :

    • Indole protons: δ 7.0–8.5 ppm.

    • Piperazine methylene: δ 2.5–3.5 ppm (multiplet) .

Scientific Research Applications

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole involves its interaction with molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The indole core can intercalate with DNA, affecting gene expression. The methoxybenzyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological profile of indole-piperazine derivatives is highly dependent on the substituents attached to the piperazine ring. Below is a comparative analysis of key structural analogs:

Table 1: Structural and Pharmacological Comparison of Indole-Piperazine Derivatives
Compound Name Piperazine Substituent Molecular Weight (g/mol) Key Pharmacological Activities Notable Findings
3-{[4-(4-Methoxybenzyl)piperazino]methyl}-1H-indole 4-Methoxybenzyl 351.45 (calculated) Antinociceptive, Antioxidant (inferred) Hypothesized enhanced CNS penetration due to methoxy group
LPP1 (3-[4-(3-Fluoromethylphenyl)-piperazino]-dihydrofuran-2-one) 3-Fluoromethylphenyl ~325 (estimated) Antinociceptive (ED50 ~5 mg/kg) , Anti-inflammatory, Antioxidant Comparable efficacy to morphine in formalin tests; significant SOD/CAT activity
3-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole Phenyl 291.4 Not extensively studied Higher lipophilicity (XLogP3 = 3.4) suggests potential CNS activity
5-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole Methyl ~289 (estimated) Kinase inhibition (PI3K/Akt pathway) Role in oxidative stress modulation inferred from structural analogs

Structural Insights :

  • Methoxybenzyl vs. Fluoromethylphenyl (LPP1) : The methoxy group in the target compound may improve antioxidant capacity through electron-donating effects, whereas LPP1’s fluoromethyl group enhances metabolic stability and receptor affinity .
  • Phenyl vs.

Pharmacological and Mechanistic Comparisons

Antinociceptive and Anti-inflammatory Activity
  • LPP1 : Demonstrates ED50 values comparable to morphine in the formalin test (tonic pain) and reduces edema in inflammatory models . Mechanistically, it modulates oxidative stress markers (SOD, CAT) and stabilizes cell membranes .
  • Methoxybenzyl Derivative (Inferred) : The methoxy group may enhance serotonin receptor (e.g., 5-HT7) interactions, similar to compounds reported to alleviate neuropathic pain .
Antioxidant Properties
  • LPP1 : Significantly increases SOD (by 40%) and CAT (by 35%) activity in murine brains, outperforming pregabalin in the FRAP assay .

Patent Landscape and Novel Derivatives

The European Patent EP 2023/39 highlights piperazine derivatives with substituents like 1-methylpiperidin-4-yl and 4-(2-hydroxyethyl)piperazinyl, emphasizing the therapeutic versatility of this scaffold .

Biological Activity

3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole is a compound that has garnered interest in the realm of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its cytotoxic effects against various cancer cell lines, interactions with specific receptors, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features an indole core linked to a piperazine moiety via a methylene bridge, with a methoxybenzyl substituent. The synthesis of similar indole derivatives has been reported to yield compounds with significant biological activity, particularly in cancer research.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of indole derivatives, including this compound, against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)Reference
This compoundHUH7 (Liver)TBD
This compoundMCF7 (Breast)TBD
This compoundHCT-116 (Colon)TBD

Note: Specific IC50 values for the compound need to be determined through experimental assays.

The mechanism by which this compound exhibits its cytotoxic effects may involve interaction with sigma receptors, particularly σ2 receptors. Compounds with similar structures have shown high affinity for these receptors, suggesting that they may play a role in mediating the antiproliferative effects observed in cancer cell lines.

Pharmacological Properties

In addition to cytotoxicity, the compound's interactions with various enzymes and receptors are critical for understanding its pharmacological profile.

Aldehyde Dehydrogenase Inhibition

Research indicates that some indole derivatives act as selective inhibitors of aldehyde dehydrogenases (ALDH), which are involved in drug metabolism and detoxification processes. The inhibition of ALDH can enhance the efficacy of chemotherapeutic agents by preventing the detoxification of reactive metabolites.

Table 2: Inhibition of Aldehyde Dehydrogenases

CompoundALDH Inhibition TypeSelectivity RatioReference
This compoundALDH1A1TBD
This compoundALDH2TBD

Case Studies

Several studies have reported on the biological activities of indole derivatives that share structural similarities with this compound. For example:

  • Study on Cytotoxicity : A study demonstrated that certain indole derivatives exhibited significant cytotoxicity against HL-60 leukemia cells, highlighting the potential of indoles in cancer therapy .
  • Antimicrobial Activity : Indole derivatives have also been investigated for their antibacterial and antifungal properties, showing promise as therapeutic agents against various pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-{[4-(4-methoxybenzyl)piperazino]methyl}-1H-indole, and what critical parameters influence yield?

  • Methodological Answer : The synthesis typically involves alkylation or coupling reactions between indole derivatives and piperazine intermediates. Key steps include:

  • N-Alkylation : Reacting 1H-indole derivatives with 4-(4-methoxybenzyl)piperazine in polar aprotic solvents (e.g., DMF) under inert atmosphere .
  • Purification : Column chromatography using gradients like petroleum ether:EtOAc (9:1 to 5:5) to isolate the product .
  • Critical Parameters : Reaction temperature (reflux conditions), stoichiometry of reagents, and choice of base (e.g., potassium hydride) significantly impact yield .

Q. How can the structural conformation of this compound be confirmed using crystallographic methods?

  • Methodological Answer : X-ray crystallography is the gold standard. Steps include:

  • Crystallization : Recrystallization from ethanol-water mixtures (1:4) to obtain single crystals .
  • Data Collection : Refinement with riding models for H atoms and anisotropic displacement parameters for non-H atoms .
  • Validation : Compare bond lengths and angles with similar structures (e.g., 3-(4-methoxybenzyl)-2-methyl-1-phenyl-sulfonyl-1H-indole) to confirm stereoelectronic effects .

Q. What are the primary pharmacological targets investigated for this compound, and what in vitro assays are typically employed?

  • Methodological Answer : The compound’s indole-piperazine scaffold suggests serotonin receptor (5-HT) modulation. Common assays:

  • Cell Viability Assays : MTT or SRB assays using tumor cell lines (e.g., breast cancer MCF-7) at concentrations ≤10 µM .
  • Receptor Binding Studies : Radioligand displacement assays with 5-HT receptor subtypes to determine IC₅₀ values .

Advanced Research Questions

Q. What strategies can optimize synthesis when encountering low yields or byproduct formation?

  • Methodological Answer :

  • Byproduct Mitigation : Use scavenger resins or adjust stoichiometry (e.g., excess 4-methoxybenzylpiperazine) to suppress competing reactions .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions in alkylation steps .
  • Catalysis : Introduce palladium catalysts for cross-coupling reactions to enhance regioselectivity .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Assay Standardization : Use identical cell lines (e.g., NIH/3T3 for baseline cytotoxicity) and normalize data to positive controls (e.g., doxorubicin) .
  • Meta-Analysis : Compare logP values and solubility profiles (e.g., via HPLC) to account for bioavailability differences .

Q. What computational modeling approaches predict interactions with serotonin receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with 5-HT receptor crystal structures (PDB ID: 6WGT) to map binding pockets .
  • QSAR Models : Train models using descriptors like molar refractivity and dipole moments from analogous indole-piperazine derivatives .

Q. What challenges arise in comparative studies with structural analogs, and how can they be addressed?

  • Methodological Answer :

  • Structural Variability : Modify the methoxybenzyl group to ethyl or propyl derivatives and assess activity via dose-response curves .
  • Data Normalization : Use relative potency ratios (RPRs) to compare analogs, accounting for differences in assay conditions .

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